1-Thio-beta-D-glucose tetraacetate

Vue d'ensemble

Description

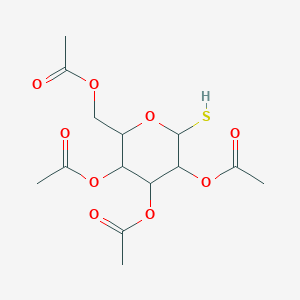

1-Thio-beta-D-glucose tetraacetate, also known as 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranose, is a chemical compound with the molecular formula C14H20O9S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and the remaining hydroxyl groups are acetylated. This compound is used in various chemical and biological applications due to its unique properties .

Méthodes De Préparation

1-Thio-beta-D-glucose tetraacetate can be synthesized through several methods. One common synthetic route involves the acetylation of 1-thio-beta-D-glucose. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .

Analyse Des Réactions Chimiques

1-Thio-beta-D-glucose tetraacetate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: The compound can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide can yield sulfonic acids, while reduction with LiAlH4 can produce the corresponding alcohol .

Applications De Recherche Scientifique

Inhibition of the Maillard Reaction

One of the primary applications of TGTA is as an inhibitor of the Maillard reaction between glucose and glycine. This reaction is crucial in food chemistry as it affects flavor, color, and nutritional value. By inhibiting this reaction, TGTA can help improve the quality and shelf-life of food products .

Cancer Research

TGTA has been investigated for its potential role in cancer therapy. Recent studies have shown that it can enhance the efficacy of certain chemotherapeutic agents. For example, in a study involving HCT116 xenografts in mice, TGTA was administered alongside auranofin (an FDA-approved drug) and demonstrated significant tumor suppression compared to controls .

Case Study Table: Cancer Research Applications

| Study | Model | Treatment | Result |

|---|---|---|---|

| Seidensticker et al. (2014) | HCT116 xenograft mice | TGTA + Auranofin | Enhanced tumor suppression |

| PMC10980667 | Human colorectal carcinoma | 99mTc-labeled TGTA | Moderate tumor uptake observed |

Biodistribution Studies

Biodistribution studies have been conducted to evaluate the uptake of TGTA in tumor cells. In vivo evaluations indicated that TGTA showed moderate uptake in tumors compared to muscle tissue, with a peak tumor-to-muscle ratio observed at 4 hours post-injection . This characteristic makes it a candidate for further development as a diagnostic tracer in oncology.

Biodistribution Data Table

| Time Point | Tumor Uptake (HCT116) | Tumor Uptake (A549) | Tumor-to-Muscle Ratio |

|---|---|---|---|

| 0.5 h | 0.86 ± 0.27%ID/g | 0.78 ± 0.36%ID/g | - |

| 2 h | - | - | - |

| 4 h | - | - | HCT116: 4.22 ± 2.7 |

| A549: 4.0 ± 1.8 |

Mécanisme D'action

The mechanism of action of 1-Thio-beta-D-glucose tetraacetate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. This property is exploited in its use as an inhibitor of the Maillard reaction, where it prevents the formation of advanced glycation end-products (AGEs) by reacting with reactive carbonyl groups .

Comparaison Avec Des Composés Similaires

1-Thio-beta-D-glucose tetraacetate can be compared with other similar compounds such as:

1-Thio-beta-D-glucose sodium salt: This compound has a similar structure but lacks the acetyl groups, making it more soluble in water and suitable for different applications.

5-Thio-D-glucose: Another thiol derivative of glucose, but with the thiol group at a different position, leading to different reactivity and applications.

Acetobromo-alpha-D-glucose: This compound has a bromine atom instead of a thiol group, making it useful in different types of substitution reactions.

The uniqueness of this compound lies in its combination of a thiol group and acetylated hydroxyl groups, providing a balance of reactivity and stability that is valuable in various chemical and biological contexts .

Activité Biologique

1-Thio-beta-D-glucose tetraacetate (C14H20O9S) is a thio derivative of glucose that has gained attention for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the replacement of the hydroxyl group at the anomeric carbon with a thiol group, while the remaining hydroxyl groups are acetylated. This unique structure not only enhances its lipophilicity but also alters its interaction with biological targets, making it a valuable compound for research and therapeutic applications.

Chemical and Physical Properties

- Molecular Formula : C14H20O9S

- Molecular Weight : 364.37 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in organic solvents (methanol, ethanol, chloroform, acetone), insoluble in water.

Biological Activities

This compound exhibits several notable biological activities:

- Glycosidase Inhibition : It has been demonstrated to inhibit various glycosidases, including alpha- and beta-glucosidases, which are crucial for carbohydrate metabolism. This inhibition suggests potential therapeutic applications in managing diabetes and other metabolic disorders .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical pathway for cancer cell survival and proliferation. Its ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential .

- Antioxidant Activity : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in various models. This activity is significant for preventing oxidative damage associated with numerous diseases, including neurodegenerative disorders .

- Antiviral Effects : Studies have reported that this compound exhibits antiviral activity against HIV and hepatitis C virus (HCV) by inhibiting viral replication and entry into host cells .

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and other biomolecules, modulating their function. This property is particularly exploited in inhibiting the Maillard reaction, which is important in food chemistry and aging processes .

- Selective Inhibition : Its selective inhibition profile against specific glycosidases allows for targeted modulation of enzyme activity without broad-spectrum effects, making it a candidate for developing therapeutic agents .

Research Findings and Case Studies

Recent studies have highlighted the multifaceted roles of this compound in various biological contexts:

Toxicity and Safety

While preliminary studies indicate that this compound exhibits low toxicity in vitro and in vivo models, comprehensive safety evaluations in human trials are still necessary. Ongoing research aims to elucidate its safety profile further and optimize its therapeutic applications.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Synergistic Effects : Investigating the synergistic effects of this compound with other anticancer agents.

- Targeted Delivery Systems : Developing methods for targeted delivery to enhance therapeutic efficacy while minimizing toxicity.

- Mechanistic Studies : Further exploration of the mechanisms underlying its antiviral activity.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

Propriétés

IUPAC Name |

(3,4,5-triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOZKJGZNOBSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19879-84-6 | |

| Record name | NSC97032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-thio-beta-D-glucose 2,3,4,6-tetraacetate in the synthesis of the gold complexes described in the paper?

A1: 1-thio-beta-D-glucose 2,3,4,6-tetraacetate (SRH) is used as a reagent to introduce a thiolate ligand (SR) to a gold(III) complex. Specifically, it reacts with the complex [(CQ)Au(Cl)(2)]Cl (where CQ is chloroquine) to form [(CQ)Au(Cl)(SR)(Et(2)O)]Cl []. This suggests that the researchers were interested in investigating the impact of modifying the gold(III) complex with a thiolate ligand on its antimalarial activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.